2-Phenoxy-biphenyl alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-biphenyl alanine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a phenoxy group attached to a biphenyl structure, which is further linked to an alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-biphenyl alanine typically involves multi-step organic reactions. One common method includes the coupling of phenoxy acid with an amino-biphenyl derivative. The reaction is often carried out in the presence of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and solvents like dry dichloromethane (DCM) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-biphenyl alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into different biphenyl derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Phenoxy-biphenyl alanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Phenoxy-biphenyl alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Biphenylalanine: Shares a similar biphenyl structure but lacks the phenoxy group.
Phenylalanine: An amino acid with a simpler structure compared to 2-Phenoxy-biphenyl alanine.
Phenoxyacetic acid: Contains a phenoxy group but differs in the overall structure.
Uniqueness: this compound is unique due to its combination of a phenoxy group, biphenyl structure, and alanine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-phenoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C21H19NO3/c22-19(21(23)24)14-15-10-12-16(13-11-15)18-8-4-5-9-20(18)25-17-6-2-1-3-7-17/h1-13,19H,14,22H2,(H,23,24)/t19-/m0/s1 |
InChI Key |
CJBYSVCUTWXVBN-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=C(C=C3)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=C(C=C3)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.